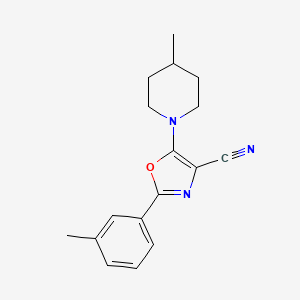
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MP-10 involves the modulation of dopamine and serotonin neurotransmission. This compound has been found to act as a dopamine and serotonin reuptake inhibitor, which increases the concentration of these neurotransmitters in the synapse. MP-10 has also been found to act as a partial agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP-10 has a wide range of biochemical and physiological effects. This compound has been found to increase locomotor activity and produce rewarding effects in animal models. It has also been found to decrease anxiety-like behavior and produce antidepressant-like effects. MP-10 has also been shown to have potential applications in the treatment of addiction, as it has been found to decrease cocaine self-administration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MP-10 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using MP-10 in lab experiments is its potential for abuse. This compound has been found to produce rewarding effects in animal models, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on MP-10. One potential area of research is the development of more selective dopamine and serotonin reuptake inhibitors. Another potential area of research is the development of compounds that target specific subtypes of the serotonin receptor. Additionally, further research is needed to fully understand the potential applications of MP-10 in the treatment of addiction, depression, and anxiety disorders.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzylamine with 4-methylpiperidine-4-carbonitrile followed by the addition of a mixture of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide and acetic acid to yield the final product, MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. MP-10 has also been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-6-8-20(9-7-12)17-15(11-18)19-16(21-17)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIEHMIZOYDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

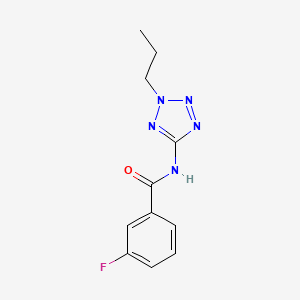
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
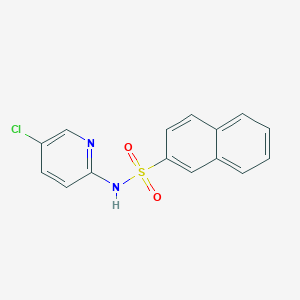
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
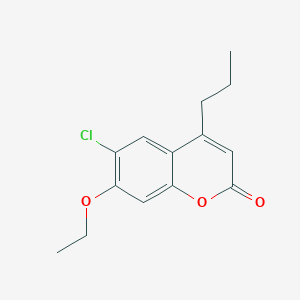
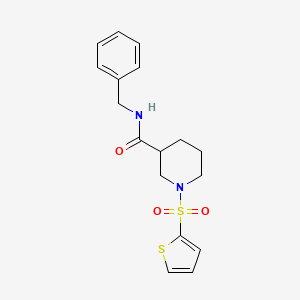
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
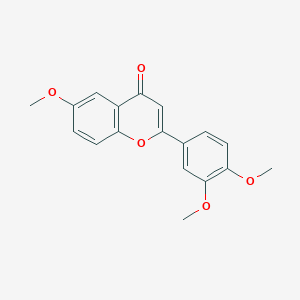
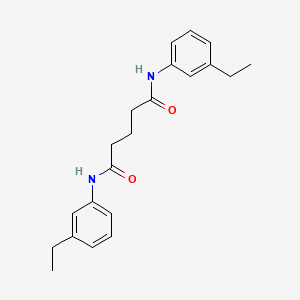
![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)
